molecular formula C23H15ClN4O4 B15024990 (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No.: B15024990
M. Wt: 446.8 g/mol
InChI Key: QTFWXOQWHWAZOF-NTCAYCPXSA-N
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Description

(2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the chlorophenoxy and furan-2-yl groups. The final step involves the formation of the cyano and enamide functionalities under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Primary amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE apart is its combination of multiple functional groups within a single molecule, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C23H15ClN4O4

Molecular Weight

446.8 g/mol

IUPAC Name

(E)-3-[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C23H15ClN4O4/c24-16-6-8-17(9-7-16)32-22-19(23(30)28-10-2-1-5-20(28)27-22)12-15(13-25)21(29)26-14-18-4-3-11-31-18/h1-12H,14H2,(H,26,29)/b15-12+

InChI Key

QTFWXOQWHWAZOF-NTCAYCPXSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C(\C#N)/C(=O)NCC3=CC=CO3)OC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C(C#N)C(=O)NCC3=CC=CO3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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